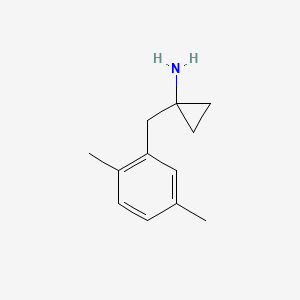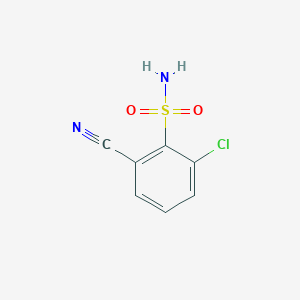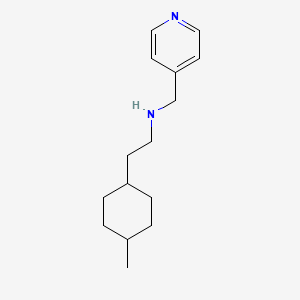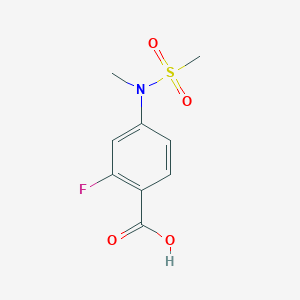
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)butan-1-one is an organic compound with the molecular formula C13H18O3 It is characterized by a phenyl ring substituted with a hydroxy group and a methoxyethyl group, along with a butanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-5-methoxyphenylacetic acid with butanone under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the butanone moiety can be reduced to form an alcohol.
Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)butan-1-one involves its interaction with specific molecular targets. The hydroxy and methoxyethyl groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-5-methoxyphenyl)ethanone: Similar structure but with an ethanone moiety instead of butanone.
2-Hydroxy-5-methoxyphenylacetic acid: Contains a carboxylic acid group instead of the butanone moiety.
Uniqueness: 1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)butan-1-one is unique due to the presence of both a hydroxy and methoxyethyl group on the phenyl ring, along with the butanone moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
1-[2-hydroxy-5-(2-methoxyethyl)phenyl]butan-1-one |
InChI |
InChI=1S/C13H18O3/c1-3-4-12(14)11-9-10(7-8-16-2)5-6-13(11)15/h5-6,9,15H,3-4,7-8H2,1-2H3 |
Clé InChI |
DMXLNQFOVUKRJQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=C(C=CC(=C1)CCOC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)non-8-ynoicacid](/img/structure/B13624302.png)










